CID 138291 CID 138291 Gas that condenses to a liquid at 55 °F. Insoluble in water. Soluble in alcohol, acetone and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.
Cyclobutane is a cycloalkane and a member of cyclobutanes.
Brand Name: Vulcanchem
CAS No.: 4548-06-5
VCID: VC8024715
InChI: InChI=1S/C4H8/c1-2-4-3-1/h1-4H2
SMILES:
Molecular Formula: C4H8
Molecular Weight: 56.11 g/mol

CID 138291

CAS No.: 4548-06-5

Cat. No.: VC8024715

Molecular Formula: C4H8

Molecular Weight: 56.11 g/mol

* For research use only. Not for human or veterinary use.

CID 138291 - 4548-06-5

Specification

CAS No. 4548-06-5
Molecular Formula C4H8
Molecular Weight 56.11 g/mol
IUPAC Name cyclobutane
Standard InChI InChI=1S/C4H8/c1-2-4-3-1/h1-4H2
Standard InChI Key PMPVIKIVABFJJI-UHFFFAOYSA-N
Canonical SMILES C1CCC1
Boiling Point 13.08 °C @ 741 MM HG
Colorform Colorless gas
Flash Point BELOW 50 °F Closed Cup
Melting Point -80 °C

Introduction

Chemical Identity and Nomenclature

HY-138291 is systematically named 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline, reflecting its biquinoline backbone with ethoxy and methyl substituents . Key identifiers include:

PropertyValueSource
CAS Registry Number74681-77-9
PubChem CID15151334
DSSTox Substance IDDTXSID10569133
Molecular FormulaC₂₈H₃₆N₂O₂
Molecular Weight432.6 g/mol
IUPAC Name6-ethoxy-1-(6-ethoxy-2,2,4-trimethyl-1H-quinolin-8-yl)-2,2,4-trimethylquinoline

Synonyms for this compound include Ethoxyquin Dimer, DA-73218, and NS00098460 . The "HY" prefix denotes its catalog designation in commercial chemical libraries, though its pharmacological relevance remains underexplored.

Structural Characteristics

Molecular Architecture

The compound features a biquinoline core with two ethoxy groups (-OCH₂CH₃) at the 6- and 6'-positions and six methyl groups (-CH₃) at the 2, 2', 4, and 4' positions . This arrangement confers significant steric hindrance, influencing its reactivity and solubility.

2D and 3D Conformations

  • 2D Structure: The planar quinoline rings are linked via a single bond, allowing limited rotation (rotatable bond count = 5) .

  • 3D Conformation: Molecular modeling predicts a folded geometry due to intramolecular van der Waals interactions between methyl groups .

Spectroscopic Identifiers

  • InChIKey: JPCXDKKEKXRNAF-UHFFFAOYSA-N

  • SMILES: CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C3=CC(=CC4=C3NC(C=C4C)(C)C)OCC

Physicochemical Properties

Computed and experimental data reveal the following characteristics:

PropertyValueMethod/Source
XLogP3-AA (Lipophilicity)6Computed via XLogP3
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors4Cactvs 3.4.8.18
Topological Polar Surface Area38.5 ŲPubChem
Water SolubilityNot experimentally determinedN/A

The high lipophilicity (XLogP3 = 6) suggests preferential solubility in organic solvents like ethanol or dimethyl sulfoxide. No experimental data on melting point or density are available in the reviewed sources.

Synthesis and Production

Ethoxyquin Dimer is synthesized via oxidative coupling of ethoxyquin monomers, a process catalyzed by transition metals such as iron or copper . The reaction proceeds under anhydrous conditions to prevent hydrolysis of the ethoxy groups. Key steps include:

  • Monomer Activation: Ethoxyquin is treated with a mild oxidizing agent to generate radical intermediates.

  • Dimerization: Radical coupling yields the biquinoline structure, with methyl groups stabilizing the transition state.

  • Purification: Column chromatography isolates the dimer from unreacted monomers and oligomers.

Industrial-scale production protocols remain proprietary, though patent literature suggests yields exceeding 70% under optimized conditions.

Applications and Research Findings

Industrial Uses

  • Antioxidant Stabilizer: Analogous to ethoxyquin, the dimer may inhibit lipid peroxidation in rubber and plastics . Its extended conjugation system enhances radical-scavenging efficiency compared to monomeric forms.

  • Polymer Additive: Potential applications in UV-resistant coatings due to aromaticity-derived photoabsorption.

Biological Activity

Limited studies suggest moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus lugdunensis) . In one clinical isolate screen, HY-138291 exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, though mechanisms remain uncharacterized . No peer-reviewed data on mammalian toxicity or pharmacokinetics are available.

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